What are the physical properties of 4'-Nitro-2-phenylacetophenone?
What are the physical properties of 4'-Nitro-2-phenylacetophenone?
An In-depth Technical Guide to the Physicochemical Properties of 4'-Nitro-2-phenylacetophenone
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Nitro-2-phenylacetophenone (CAS No. 3769-84-4) is an aromatic ketone featuring a nitro-substituted phenyl ring and a benzyl substituent adjacent to the carbonyl group.[1][2] While its direct experimental data is not extensively documented in publicly available literature, its structural motifs are common in medicinal chemistry and materials science, suggesting its potential as a synthetic intermediate. This guide provides a comprehensive analysis of its core physical and chemical properties. By leveraging established principles of physical organic chemistry and drawing comparisons with well-characterized structural analogs, we will project its expected characteristics, including spectroscopic signatures and thermal properties. Furthermore, this document outlines a robust, self-validating experimental workflow for the definitive characterization of this and similar novel compounds, ensuring scientific integrity and reproducibility.
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise molecular structure and fundamental identifiers.
Chemical Identifiers
| Property | Value | Source |
| CAS Number | 3769-84-4 | [1][2] |
| Molecular Formula | C₁₄H₁₁NO₃ | [1][2] |
| Molecular Weight | 241.24 g/mol | [1][2] |
| IUPAC Name | 1-(4-nitrophenyl)-2-phenylethan-1-one | [2] |
Molecular Structure
The structure of 4'-Nitro-2-phenylacetophenone incorporates three key functional regions:
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A p-nitrophenyl ketone core, which significantly influences the molecule's electronic properties and reactivity.
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An α-phenyl group , which introduces steric bulk and additional aromatic character.
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A methylene bridge (-CH₂-) connecting the carbonyl group and the α-phenyl ring.
Caption: 2D structure of 4'-Nitro-2-phenylacetophenone.
Predicted Physicochemical Properties
Direct experimental values for 4'-Nitro-2-phenylacetophenone are scarce. However, we can reliably predict its properties by analyzing its structure and comparing it to well-documented analogs like 4'-Nitroacetophenone (CAS 100-19-6) and 4'-Phenylacetophenone (CAS 92-91-1).
| Property | 4'-Nitroacetophenone (Analog 1) | 4'-Phenylacetophenone (Analog 2) | 4'-Nitro-2-phenylacetophenone (Predicted) | Justification for Prediction |
| Appearance | Yellow crystalline powder[3] | White to yellow powder | Pale yellow to yellow crystalline solid | The nitrophenyl moiety typically imparts a yellow color. The increased molecular weight and aromaticity suggest a solid state at room temperature. |
| Melting Point | 75-81 °C[4] | 118-125 °C | >125 °C | The addition of the bulky α-phenyl group to the 4'-nitroacetophenone structure will likely increase crystal lattice energy and molecular weight, leading to a significantly higher melting point than both analogs. |
| Boiling Point | 202 °C (lit.)[5][6] | 168 °C (at 8.0 hPa)[7] | >202 °C (at atm. pressure) | Increased molecular weight and polarity due to the nitro group would raise the boiling point compared to non-nitrated analogs. It will be higher than 4'-nitroacetophenone due to the additional phenyl ring. |
| Solubility | Insoluble in water; Soluble in hot ethanol, ether, benzene[5][6] | 0.096 g/L in water (25°C)[7] | Insoluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone, Chloroform) | The molecule is large and predominantly nonpolar, ensuring water insolubility. The polar ketone and nitro groups will confer solubility in a range of common organic solvents. |
Predicted Spectroscopic Profile
The unique electronic and structural features of 4'-Nitro-2-phenylacetophenone should give rise to a distinct spectroscopic fingerprint.
Infrared (IR) Spectroscopy
The IR spectrum is expected to be dominated by strong absorptions corresponding to its key functional groups:
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C=O (Ketone) Stretch: A strong, sharp peak expected around 1690-1710 cm⁻¹ . Conjugation with the nitrophenyl ring will shift this to a slightly lower wavenumber.
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N-O (Nitro) Asymmetric Stretch: A strong peak expected around 1515-1550 cm⁻¹ .
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N-O (Nitro) Symmetric Stretch: A medium to strong peak expected around 1340-1370 cm⁻¹ .
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C-H (Aromatic) Stretch: Peaks appearing just above 3000 cm⁻¹ .
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C=C (Aromatic) Stretch: Multiple peaks in the 1450-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum should be highly informative:
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Methylene Protons (-CH₂-) : A singlet appearing around 4.2-4.5 ppm . The deshielding is due to the adjacent carbonyl and phenyl groups.
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α-Phenyl Protons : A multiplet integrating to 5 protons in the 7.2-7.4 ppm region.
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Nitrophenyl Protons : Two distinct doublets are expected due to the para-substitution pattern. The protons ortho to the electron-withdrawing nitro group will be downfield (around 8.3 ppm ), while the protons ortho to the ketone will be slightly upfield (around 8.1 ppm ).
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¹³C NMR:
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Carbonyl Carbon (C=O) : Expected to be significantly downfield, around 195-198 ppm .
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Methylene Carbon (-CH₂-) : Expected around 45-50 ppm .
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Aromatic Carbons : A complex set of signals between 120-155 ppm . The carbon bearing the nitro group will be one of the most downfield aromatic signals.
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Experimental Characterization Workflow
To empirically validate the predicted properties and ensure the identity and purity of a synthesized batch of 4'-Nitro-2-phenylacetophenone, a systematic, multi-technique approach is required. This workflow serves as a self-validating system, where each step confirms the findings of the previous one.
Caption: A logical workflow for the synthesis and characterization of novel compounds.
Step-by-Step Protocol:
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Synthesis and Purification:
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Synthesize the target compound via an appropriate method (e.g., Friedel-Crafts acylation followed by α-phenylation or related cross-coupling strategies).
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Purify the crude product using column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) until a single spot is observed by TLC.
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Structural Verification via Spectroscopy:
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Mass Spectrometry (MS): Dissolve a small sample in a suitable solvent (e.g., acetonitrile) and analyze via ESI-MS or GC-MS. The primary objective is to confirm the molecular ion peak corresponding to the calculated molecular weight (241.24 g/mol ).
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NMR Spectroscopy: Prepare a sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra. The spectra must be consistent with the predicted chemical shifts, integration values, and splitting patterns.
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Purity and Physical Property Determination:
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High-Performance Liquid Chromatography (HPLC): Develop a reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile mobile phase gradient). The goal is to obtain a single, sharp peak, confirming purity (ideally >98%).
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Melting Point Analysis: Use a calibrated melting point apparatus to determine the melting range. A sharp, narrow range (e.g., < 2 °C) is indicative of high purity.
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FTIR Spectroscopy: Acquire an IR spectrum (e.g., using a KBr pellet or ATR). Confirm the presence of the key vibrational bands as predicted.
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Conclusion
4'-Nitro-2-phenylacetophenone is a molecule whose properties can be confidently predicted based on well-understood chemical principles and data from structural analogs. It is anticipated to be a high-melting, yellow crystalline solid, insoluble in water but soluble in common organic solvents. Its spectroscopic profile is expected to show characteristic signals for its ketone, nitro, and dual aromatic functionalities. While these predictions provide a strong foundation for researchers, they must be substantiated through the rigorous, multi-step experimental workflow detailed herein. Such validation is critical for ensuring the reliability of any subsequent use of this compound in research and development.
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